N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide
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Overview
Description
N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction is carried out under nucleophilic substitution conditions (SN2 mechanism), where the tertiary amine reacts with an alkyl halide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include dimethylhexadecylamine and 2-bromoethyl acetate, with the reaction carried out in a suitable solvent such as ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the primary reaction mechanism for its synthesis and other transformations.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom.
Substitution Reactions: It can participate in substitution reactions involving the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones .
Scientific Research Applications
N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis . This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which imparts both surfactant and antimicrobial properties. This makes it particularly effective in applications requiring membrane disruption and surface activity .
Properties
CAS No. |
70642-85-2 |
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Molecular Formula |
C22H46BrNOS |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-acetylsulfanylethyl-hexadecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C22H46NOS.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(3,4)20-21-25-22(2)24;/h5-21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BSTJMUNNDOXYIW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCSC(=O)C.[Br-] |
Origin of Product |
United States |
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